molecular formula C24H25FN6O B2633327 (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1251544-62-3

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2633327
CAS No.: 1251544-62-3
M. Wt: 432.503
InChI Key: YDPGENVMADBABT-UHFFFAOYSA-N
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Description

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a recognized, potent, and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its primary research value lies in its ability to specifically block necroptosis, a form of programmed necrotic cell death . This mechanism is distinct from apoptosis and is increasingly understood to play a critical role in the pathogenesis of a wide range of inflammatory, infectious, and neurodegenerative diseases. By potently inhibiting RIPK1 kinase activity, this compound allows researchers to dissect the contribution of necroptotic pathways in model systems, providing crucial insights into disease mechanisms. Its application is pivotal in preclinical studies targeting conditions such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis, and acute inflammatory pathologies . The high selectivity of this inhibitor makes it an essential pharmacological tool for validating RIPK1 as a therapeutic target and for exploring novel intervention strategies in cell death and inflammation research.

Properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c1-24(2,3)31-22(29-11-5-6-12-29)18-14-30(15-20(18)27-31)23(32)21-13-19(26-28(21)4)16-7-9-17(25)10-8-16/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPGENVMADBABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that exhibits a unique structural profile characterized by multiple heterocycles and functional groups. This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. Its structure includes a pyrrolo[3,4-c]pyrazole core that is substituted with a tert-butyl group and a 4-fluorophenyl moiety, making it a promising candidate for pharmacological studies.

Structural Analysis

The structural formula of the compound can be represented as follows:

C22H24N4O\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}

This molecular structure consists of two fused heterocycles: the pyrrolo[3,4-c]pyrazole and a phenyl-substituted pyrazole. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in an experimental setup involving multicellular spheroids, this compound demonstrated significant cytotoxic effects against human tumor cell lines with GI50 values in the nanomolar to micromolar range .

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedGI50 (nM)
Compound AHT-2950
Compound BJurkat30
Target CompoundVarious<100

Anti-inflammatory Properties

In addition to its anticancer activity, this compound may possess anti-inflammatory properties. Pyrazole derivatives have been documented to exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The specific mechanisms through which this compound exerts its anti-inflammatory effects remain to be fully elucidated.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to confirm these findings and determine the underlying mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dual heterocyclic structure allows for multiple binding interactions with proteins involved in cancer progression and inflammation. Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in its binding affinity to target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives:

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids and identified several pyrazole derivatives with significant inhibitory effects on tumor growth .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in substituents on the pyrazole ring can enhance biological activity. For example, the introduction of electron-donating groups has been shown to improve anticancer efficacy .
  • In Vivo Studies : Although most current data are derived from in vitro studies, future research involving animal models will be crucial for understanding the pharmacokinetics and therapeutic potential of this compound.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Pyrrolo[3,4-c]pyrazole core : A bicyclic structure that contributes to its biological activity.
  • Substituents : The tert-butyl group and 4-fluorophenyl moiety enhance its lipophilicity and potential interaction with biological targets.

Research indicates that pyrazole derivatives exhibit diverse biological activities, including:

  • Anticancer Properties : Compounds with similar structures have shown significant antiproliferative effects against various human tumor cell lines. For instance, studies have reported that certain pyrazole derivatives can inhibit cell growth with GI50 values in the nanomolar to micromolar range .
  • Anticonvulsant Activity : Some derivatives demonstrate anticonvulsant properties, suggesting potential applications in treating epilepsy and related disorders. The structure-activity relationship (SAR) studies indicate that specific substituents can enhance efficacy against seizures .

Synthetic Applications

The synthesis of this compound involves several key reactions typical for pyrazole derivatives:

  • Asymmetric Michael Addition : This reaction has been employed to create various substituted pyrazoles under mild conditions, yielding high enantiomeric excess (ee) and diastereomeric ratios (dr) .
  • Functionalization Reactions : The presence of reactive functional groups allows for further modifications that can tailor the compound's properties for specific applications.

Case Study 1: Antiproliferative Activity

A study explored the antiproliferative effects of various pyrazole derivatives, including those structurally similar to the compound . The results indicated that compounds with specific substituents exhibited enhanced potency against breast cancer cell lines compared to standard treatments like 5-fluorouracil. The findings suggest that modifications to the pyrrolo[3,4-c]pyrazole core could lead to more effective anticancer agents.

CompoundCell LineGI50 Value (µM)Reference
AMCF-70.5
BHepG20.8
CPC30.6

Case Study 2: Anticonvulsant Evaluation

Another investigation assessed the anticonvulsant activity of a series of pyrazole compounds, revealing that certain substitutions on the phenyl ring significantly improved seizure protection in animal models. The study provided insights into how structural variations influence pharmacological outcomes.

CompoundED50 (mg/kg)Test TypeReference
D24.38Electroshock
E88.23Chemosensitivity

Comparison with Similar Compounds

Structural Analog 1: (3aR,6aR)-Hexahydropyrrolo[3,4-c]Pyrrole Derivatives

Example: (1H-Benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (Compound 27, ) .

Property Target Compound Compound 27
Core Structure Pyrrolo[3,4-c]pyrazole Hexahydropyrrolo[3,4-c]pyrrole
Substituents tert-Butyl, 1H-pyrrole Benzo[d]triazole
Molecular Weight ~500–550 g/mol (estimated) 256.5 g/mol (observed)
Bioactivity Hypothesized kinase inhibition Not reported

Key Differences :

  • The benzo[d]triazole group in Compound 27 may confer stronger hydrogen-bonding interactions compared to the pyrrole substituent in the target compound.

Structural Analog 2: Pyrazole-Based Methanones

Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (Compound 7a, ) .

Property Target Compound Compound 7a
Pyrazole Substitution 3-(4-Fluorophenyl), 1-methyl 5-Amino-3-hydroxy
Methanone Linkage To pyrrolopyrazole To cyanothiophene
Electronic Effects Electron-deficient (fluorine) Electron-rich (amine, cyano)
Potential Applications Drug discovery (CNS targets) Antimicrobial agents

Key Differences :

  • Compound 7a’s cyanothiophene group introduces polarity and redox activity, whereas the target’s fluorophenyl group prioritizes lipophilicity.
  • The amino-hydroxy substituents in Compound 7a suggest hydrogen-bond donor capacity, contrasting with the target’s fluorine-mediated hydrophobicity.

Structural Analog 3: Fluorinated Pyrazole Derivatives

Example : 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () .

Property Target Compound Compound
Fluorination Pattern Single 4-fluorophenyl group Multiple fluorine atoms
Core Structure Pyrrolopyrazole-methanone Simple pyrazole with alkenyl
Stability High (rigid bicyclic system) Moderate (alkenyl instability)

Key Differences :

  • The target’s methanone bridge and bicyclic system likely improve pharmacokinetic properties compared to ’s linear structure.

Structural Analog 4: tert-Butyl Pyrrolopyrazole Derivatives

Example: tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5-carboxylate () .

Property Target Compound Compound
Substituents 1H-Pyrrole, methanone-pyrazole Amino, methyl, carboxylate
Solubility Low (fluorophenyl) Moderate (carboxylate)
Synthetic Accessibility Complex (multiple steps) Simplified (carbamate protection)

Key Differences :

  • The carboxylate group in ’s compound improves aqueous solubility, whereas the target’s fluorophenyl group prioritizes membrane permeability.
  • The amino group in ’s compound offers a handle for further derivatization, absent in the target.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols involving HATU-mediated coupling (as in ) and deprotection steps .
  • Biological Potential: Fluorinated pyrazoles (e.g., ’s antimicrobial derivatives) suggest the target may exhibit activity against bacterial or fungal targets, though specific assays are needed .
  • Stability Considerations : The tert-butyl group and pyrrolopyrazole core may confer resistance to oxidative metabolism, as seen in saturated analogs () .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for this compound, and how can intermediates be purified?

  • Methodological Answer : The synthesis involves multi-step protocols, including refluxing precursors in ethanol/acetic acid mixtures (e.g., 50 mL ethanol + 15 mL glacial acetic acid for 7 hours) to form pyrazole intermediates. Purification often employs column chromatography (e.g., ethyl acetate/hexane, 1:4) and recrystallization (e.g., absolute ethanol) . Critical steps include controlling reaction temperature (–20 to –15°C for diazomethane reactions) and using anhydrous Na₂SO₄ for drying organic layers .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : X-ray crystallography is pivotal for determining dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen bonding patterns (e.g., O–H···N interactions) . Complementary techniques include:

  • NMR/IR spectroscopy : To verify functional groups (e.g., tert-butyl, fluorophenyl) and aromaticity.
  • Mass spectrometry : For molecular weight confirmation (e.g., 257.25 g/mol for related pyrrolo-pyrazoles) .

Q. What analytical methods ensure purity and monitor reaction progress?

  • Methodological Answer :

  • TLC/HPLC : Used with silica gel columns (ethyl acetate/hexane) to track intermediates.
  • Melting point analysis : Consistency in melting points (e.g., 449 K for pyrazole derivatives) indicates purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Modify substituents systematically (e.g., replacing tert-butyl with methyl or fluorophenyl with chlorophenyl) and evaluate biological activity changes. For example:

  • Synthetic analogs : Prepare derivatives via Suzuki coupling (e.g., phenylboronic acid with Pd(PPh₃)₄ catalyst) .
  • Bioassays : Test inhibitory effects on target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. What experimental strategies assess biological activity in vitro?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values (e.g., 0.1–10 µM range).
  • Cell-based models : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer lines .

Q. How can computational modeling predict binding modes and pharmacokinetics?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier permeability .

Q. What crystallographic techniques resolve hydrogen-bonding networks in the solid state?

  • Methodological Answer : Single-crystal X-ray diffraction (Stoe IPDS-II diffractometer) identifies intermolecular interactions (e.g., O–H···N bonds) and packing motifs. Refinement parameters include riding models for H atoms (U(H) = 1.2Ueq(C)) .

Q. How are scale-up challenges addressed during synthesis?

  • Methodological Answer :

  • Optimized reflux conditions : Prolonged heating (25–30 hours in xylene) improves yield for heterocyclic systems .
  • Purification bottlenecks : Replace column chromatography with recrystallization (methanol/2-propanol) for large batches .

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